molecular formula C8H9BrN2S B1273395 4-Bromo-2-methylphenylthiourea CAS No. 109317-23-9

4-Bromo-2-methylphenylthiourea

Cat. No. B1273395
M. Wt: 245.14 g/mol
InChI Key: WYYBDMZUGLHCKA-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenylthiourea is a chemical compound that is part of a broader class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl group and an alkyl or aryl group. The bromine atom attached to the phenyl ring distinguishes this compound and can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methylphenylthiourea can involve palladium-catalyzed reactions. For instance, palladium-catalyzed isocyanide insertion into 2-bromophenylthioureas leads to the formation of 4-substituted imino-4H-benzo[d][1,3]thiazin-2-amines, demonstrating the reactivity of bromophenylthioureas under such conditions . This suggests that similar methodologies could potentially be applied to synthesize 4-Bromo-2-methylphenylthiourea.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Bromo-2-methylphenylthiourea has been studied using various techniques. For example, spectroscopic methods such as FT-IR and UV-Vis, along with X-ray diffraction, have been used to characterize the structure of related bromophenyl compounds . These techniques could be employed to determine the molecular structure of 4-Bromo-2-methylphenylthiourea, providing insights into its geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of bromophenylthioureas can be explored through their participation in various chemical reactions. For instance, N-(p-bromophenyl)-N'-methylthiourea undergoes addition to acetylenedicarboxylic acid and its esters to form thiazolidinone derivatives . This indicates that 4-Bromo-2-methylphenylthiourea may also engage in addition reactions, potentially leading to a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenylthioureas can be influenced by the presence of the bromine atom. For example, the crystal structure of N-Benzoyl-N-p-bromophenylthiourea shows that the bromophenyl and benzoyl groups are cis and trans to the sulfur atom, respectively, and the molecules form linear chains through intermolecular contacts . Such structural features can affect the melting point, solubility, and other physical properties of the compound. Additionally, the presence of the bromine atom can make the compound more amenable to further chemical modifications, such as Suzuki coupling reactions, due to its ability to act as a leaving group.

Scientific Research Applications

Synthesis and Antipathogenic Activity

4-Bromo-2-methylphenylthiourea derivatives have been synthesized and evaluated for their antipathogenic activity. These compounds exhibit significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly known for their biofilm formation. This highlights their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Enantioselective Chemical Reactions

Isothioureas, including derivatives of 4-Bromo-2-methylphenylthiourea, catalyze enantioselective chemical reactions. This application is significant in the field of organic chemistry, where enantioselectivity is crucial for the synthesis of complex molecules (Arokianathar et al., 2018).

Antimicrobial Properties

Compounds similar to 4-Bromo-2-methylphenylthiourea have been shown to possess antimicrobial properties, particularly against strains like Staphylococcus aureus. This indicates their potential use in creating antimicrobial agents (Uwabagira, Sarojini, & Poojary, 2018).

Corrosion Inhibition

Derivatives of 4-Bromo-2-methylphenylthiourea have been evaluated as corrosion inhibitors for materials like carbon steel. These derivatives show promising results in protecting metals from corrosion, especially in acidic environments (Fouda & Hussein, 2012).

Antitumor Agents

Related compounds, such as 2-(4-Amino-3-methylphenyl)benzothiazole, have been developed as potent and selective antitumor agents. This suggests the potential of 4-Bromo-2-methylphenylthiourea derivatives in cancer research and treatment (Bradshaw, Stevens, & Westwell, 2001).

Synthesis of Heterocyclic Compounds

4-Bromo-2-methylphenylthiourea derivatives have been utilized in the synthesis of novel heterocyclic compounds, which have applications in various areas of chemical research (Gorodea, Sandu, & Sarbu, 2017).

Antibacterial and Fungicidal Activity

Thiourea derivatives, similar to 4-Bromo-2-methylphenylthiourea, have shown antibacterial and fungicidal activity, indicating their potential use in pharmaceuticals and agriculture (Limban et al., 2011).

properties

IUPAC Name

(4-bromo-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYBDMZUGLHCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392659
Record name N-(4-Bromo-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylphenylthiourea

CAS RN

109317-23-9
Record name N-(4-Bromo-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109317-23-9
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